molecular formula C11H14FNOS B13292361 N-(3-fluoro-4-methoxyphenyl)thiolan-3-amine

N-(3-fluoro-4-methoxyphenyl)thiolan-3-amine

Cat. No.: B13292361
M. Wt: 227.30 g/mol
InChI Key: IJGWSELCKGKHHL-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methoxyphenyl)thiolan-3-amine (CAS: 1096888-41-3) is a sulfur-containing heterocyclic compound with a molecular formula of C₁₁H₁₄FNOS and a molecular weight of 227.30 g/mol. Its structure features a thiolane (tetrahydrothiophene) ring substituted with an amine group at the 3-position, which is further functionalized with a 3-fluoro-4-methoxyphenyl moiety.

Key physicochemical properties include:

  • Purity: Typically available at 95% (commercial grade) .
  • Synthetic Accessibility: Synthesized via nucleophilic substitution or coupling reactions involving thiolane-3-amine derivatives and halogenated aryl precursors .

Properties

Molecular Formula

C11H14FNOS

Molecular Weight

227.30 g/mol

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14FNOS/c1-14-11-3-2-8(6-10(11)12)13-9-4-5-15-7-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

IJGWSELCKGKHHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCSC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methoxyphenyl)thiolan-3-amine typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol compound under acidic conditions.

    Substitution on the Phenyl Ring:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-fluoro-4-methoxyphenyl)thiolan-3-amine can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: N-(3-fluoro-4-methoxyphenyl)thiolan-3-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases, including bacterial infections and cancer.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-fluoro-4-methoxyphenyl)thiolan-3-amine with structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological activities.

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 1096888-41-3 3-F, 4-OCH₃ on phenyl 227.30 Vascular disrupting activity (hypothesized)
N-(3-Chloro-4-methoxyphenyl)thiolan-3-amine 1019475-30-9 3-Cl, 4-OCH₃ on phenyl 243.75 Higher lipophilicity; antimicrobial potential
N-(4-Fluoro-3-methylphenyl)thiolan-3-amine 1342172-51-3 4-F, 3-CH₃ on phenyl 211.30 Reduced steric bulk; improved solubility
N-[2-(Trifluoromethyl)phenyl]thiolan-3-amine - 2-CF₃ on phenyl 247.28 Enhanced metabolic stability
N-[(4-Methylphenyl)methyl]thiolan-3-amine - Benzyl-4-CH₃ substitution 207.34 Simplified structure; limited bioactivity

Structural and Electronic Comparisons

  • Fluoro vs. Chloro Substitution: The 3-fluoro substituent in the target compound offers lower molecular weight and reduced steric hindrance compared to the 3-chloro analog (227.30 vs. 243.75 g/mol).
  • Methoxy Group Position : The 4-methoxy group in the target compound and its chloro analog contributes to π-stacking interactions, critical for activity in vascular disrupting agents .
  • Trifluoromethyl vs. Methyl : The trifluoromethyl group in N-[2-(trifluoromethyl)phenyl]thiolan-3-amine provides superior metabolic stability due to resistance to oxidative degradation, though it may reduce solubility .

Biological Activity

N-(3-fluoro-4-methoxyphenyl)thiolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by experimental data, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical formula, which includes a thiolane ring and a substituted phenyl group. The presence of the fluorine and methoxy groups is significant for its biological activity, influencing both pharmacokinetics and pharmacodynamics.

Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antioxidant properties. For instance, studies have shown that certain methoxy-substituted compounds demonstrate DPPH radical scavenging activity significantly higher than ascorbic acid, a standard antioxidant . The mechanism is primarily attributed to the ability of these compounds to donate hydrogen atoms, thus neutralizing free radicals.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Specifically, MTT assays against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines have revealed that compounds with similar structures exhibit cytotoxic effects. For example, some derivatives were found to reduce cell viability significantly in U-87 cells compared to MDA-MB-231 cells .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AU-8719.6Topoisomerase inhibition
Compound BMDA-MB-23140.0Antimicrotubular activity
N-(3-F4-MP)U-87TBDTBD

Note: TBD = To Be Determined; F4-MP = 3-Fluoro-4-methoxyphenyl

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research into related thiazole compounds indicates promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the generation of reactive oxygen species (ROS), which disrupt bacterial membranes and cellular functions .

Case Study: Antibacterial Efficacy

A study involving coated magnetic nanoparticles functionalized with thiazole derivatives showed significant inhibition of bacterial growth at concentrations as low as 10 mg/ml against Staphylococcus aureus and Escherichia coli. This highlights the importance of structural modifications in enhancing antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the phenyl ring. For example, the introduction of electron-withdrawing groups such as fluorine enhances the compound's reactivity and interaction with biological targets. Conversely, bulky groups may hinder activity due to steric effects.

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